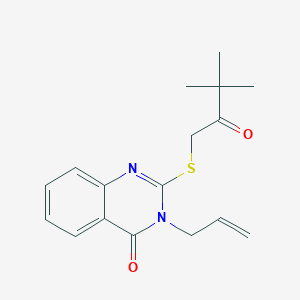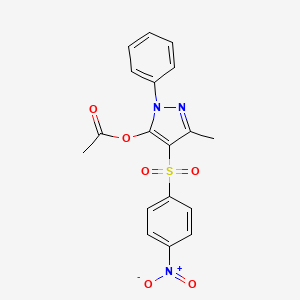![molecular formula C16H11F3N4O2S B2929657 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2034584-59-1](/img/structure/B2929657.png)
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzothiadiazole core with an azetidine ring and a trifluoromethyl-substituted pyridine moiety
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Similar compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .
Pharmacokinetics
The compound is a solid with a melting point of 81-86 °c and is typically stored at 2-8°c .
Result of Action
Similar compounds have been used as potential visible-light organophotocatalysts .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the coupling of these fragments with the benzothiadiazole core. Common synthetic methods include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the azetidine and pyridine fragments with the benzothiadiazole core, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: This compound shares the trifluoromethyl-pyridine moiety but differs in the core structure.
®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone: Another compound with a similar trifluoromethyl-pyridine group but with a different core structure and biological activity.
Uniqueness
The uniqueness of 5-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carbonyl)-2,1,3-benzothiadiazole lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its azetidine ring and benzothiadiazole core make it a versatile compound for various scientific research areas.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)13-2-1-3-14(20-13)25-10-7-23(8-10)15(24)9-4-5-11-12(6-9)22-26-21-11/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBGEGHDMZGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)
![N-{1-[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2929578.png)
![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)
![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2929586.png)
![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2929587.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2929595.png)

